6-Cyclopropyl-1,6-diazaspiro[3.4]octan-2-one
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Overview
Description
6-Cyclopropyl-1,6-diazaspiro[3.4]octan-2-one is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a cyclopropyl group and a diazaspiro structure makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-1,6-diazaspiro[3.4]octan-2-one typically involves the formation of the spiro structure through cyclization reactions. One common method includes the reaction of cyclopropylamine with a suitable diketone under acidic conditions to form the spiro compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 6-Cyclopropyl-1,6-diazaspiro[3.4]octan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl group or the diazaspiro structure is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spiro compounds with various functional groups.
Scientific Research Applications
6-Cyclopropyl-1,6-diazaspiro[3.4]octan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-1,6-diazaspiro[3.4]octan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
- 2,6-Diazaspiro[3.4]octan-7-one
- 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane
- 5-Nitrofuryl-substituted diazaspiro compounds
Comparison: 6-Cyclopropyl-1,6-diazaspiro[3.4]octan-2-one is unique due to the presence of the cyclopropyl group, which imparts specific chemical properties and reactivity. Compared to other similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H14N2O |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
7-cyclopropyl-1,7-diazaspiro[3.4]octan-2-one |
InChI |
InChI=1S/C9H14N2O/c12-8-5-9(10-8)3-4-11(6-9)7-1-2-7/h7H,1-6H2,(H,10,12) |
InChI Key |
HTCJWHUJHYAOGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC3(C2)CC(=O)N3 |
Origin of Product |
United States |
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